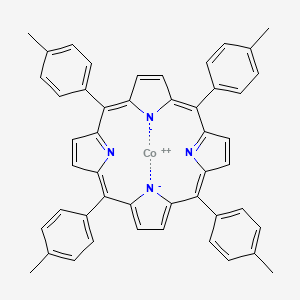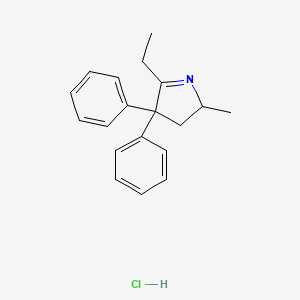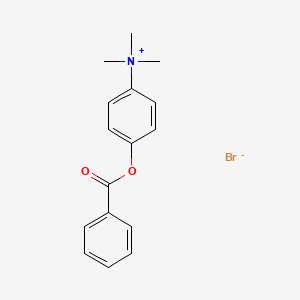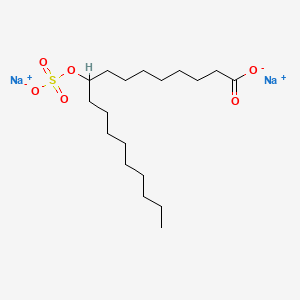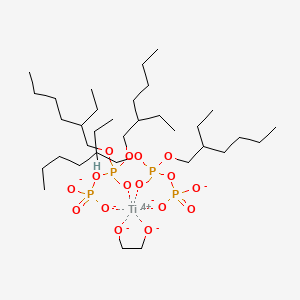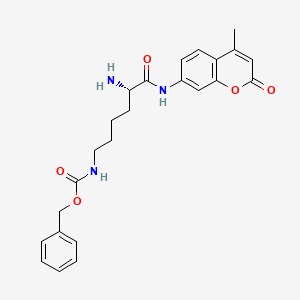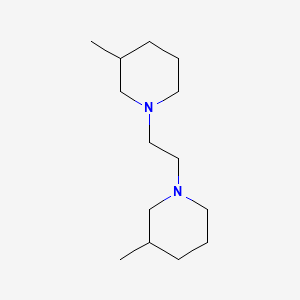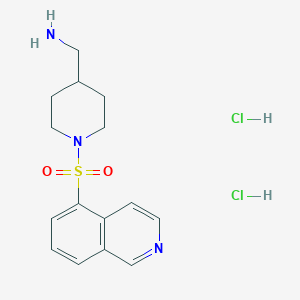(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
(S)-(+)-[(S)-2-Diphenylphosphinoferrocenyl](N,N-dimethylamino)(2-diphenylphosphinophenyl)methane,min. 97% taniaphos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE is a chiral ligand used in asymmetric synthesis. It is known for its ability to facilitate various catalytic reactions, particularly in the field of organic chemistry. The compound is characterized by its unique structure, which includes a ferrocene backbone and phosphine groups, making it highly effective in enantioselective catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the preparation of the ferrocene backbone, which is achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of Phosphine Groups: The next step involves the introduction of diphenylphosphino groups to the ferrocene backbone. This is typically done using a palladium-catalyzed coupling reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with N,N-dimethylamino and diphenylphosphinophenyl groups under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE undergoes various types of reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ferrocene backbone.
Reduction: Reduction reactions can also occur, especially at the phosphine groups.
Substitution: The compound can participate in substitution reactions, where one of the groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized ferrocene derivatives, while reduction may produce reduced phosphine compounds.
科学的研究の応用
(S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE has a wide range of scientific research applications:
Chemistry: It is extensively used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various metal centers, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis.
類似化合物との比較
Similar Compounds
®-(+)-®-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE: This is the enantiomer of the compound and has similar properties but opposite chirality.
(S)-(+)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of (S)-(-)-(S)-2-DIPHENYLPHOSPHINOFERROCENYL(2-DIPHENYLPHOSPHINOPHENYL)METHANE lies in its high enantioselectivity and efficiency in catalytic reactions. Its ferrocene backbone and phosphine groups provide a stable and versatile framework for various applications in asymmetric synthesis.
特性
分子式 |
C43H39FeNP2 |
|---|---|
分子量 |
687.6 g/mol |
InChI |
InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(36-27-16-28-37(36)41(33-22-11-5-12-23-33)34-24-13-6-14-25-34)30-17-15-26-35(29-30)40(31-18-7-3-8-19-31)32-20-9-4-10-21-32;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/t38-;;/m0../s1 |
InChIキー |
RVZGJYVRGUPFAP-ZCLNGFLVSA-N |
異性体SMILES |
CN(C)[C@@H](C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CN(C)C(C1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C]4[CH][CH][CH][C]4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


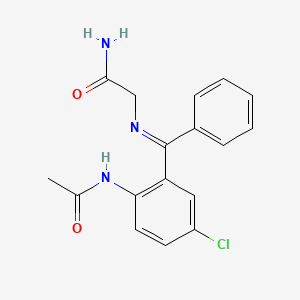
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)
